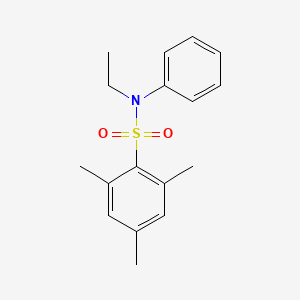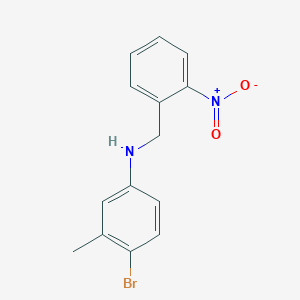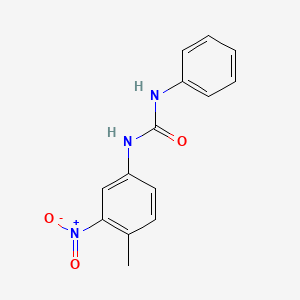
N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide, also known as ETPBS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has also been shown to interact with amyloid beta, a protein that is implicated in the development of Alzheimer's disease, and may have potential as a therapeutic agent for this condition.
Biochemical and Physiological Effects
N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In biological systems, N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has been shown to be non-toxic and non-cytotoxic, making it a promising candidate for further investigation as a potential drug candidate. N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has also been shown to have a high binding affinity for certain metal ions, such as copper and zinc, which may have implications for its use as a fluorescent probe in analytical chemistry.
実験室実験の利点と制限
N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use, such as its relatively high cost compared to other reagents and its limited solubility in certain solvents. These factors may limit its use in certain applications, but overall, N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide remains a promising compound for further investigation in scientific research.
将来の方向性
There are several future directions for research on N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide, including its potential as a drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide and its interactions with enzymes and proteins in biological systems. Additionally, the development of new methods for the synthesis and purification of N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide may allow for its use in a wider range of applications in chemistry and biology.
合成法
N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of aniline with ethyl chloroformate to produce N-ethyl-N-phenyl carbamate, followed by the reaction with 2,4,6-trimethylbenzenesulfonyl chloride to yield N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide. The synthesis of N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has been optimized to achieve high yields and purity, and it is a relatively straightforward process that can be performed in a laboratory setting.
科学的研究の応用
N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. In chemistry, N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has been used as a reagent in organic synthesis reactions, such as the preparation of sulfonamides and other nitrogen-containing compounds. In biology, N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has been investigated for its potential as a fluorescent probe for the detection of metal ions, such as copper and zinc. In medicine, N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has been explored for its potential as a drug candidate for the treatment of diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-14(3)11-13(2)12-15(17)4/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVLJMUQOPZFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)

![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)






![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)
